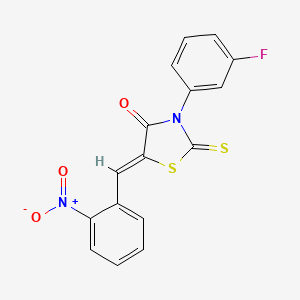
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-二氢-1,4-苯并二噁英-6-基)-4-氧代-6-丙基-4H-色烯-7-基乙酸酯是一种复杂的 有机化合物,其特征在于苯并二噁英和色烯结构的独特组合。
准备方法
合成路线和反应条件
3-(2,3-二氢-1,4-苯并二噁英-6-基)-4-氧代-6-丙基-4H-色烯-7-基乙酸酯的合成通常涉及多个步骤。一种常见的方法是从制备苯并二噁英部分开始,然后构建色烯环体系。最后一步涉及羟基的乙酰化以形成乙酸酯。
苯并二噁英部分的制备: 苯并二噁英结构可以通过在酸催化剂存在下,邻苯二酚与乙二醇反应合成。
色烯环的构建: 色烯环可以通过克莱森重排反应,然后进行环化合成。
乙酰化: 最后一步涉及在碱(如吡啶)存在下,使用乙酸酐对羟基进行乙酰化。
工业生产方法
该化合物的工业生产方法可能会涉及对上述合成路线的优化,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器和绿色化学原理。
化学反应分析
反应类型
3-(2,3-二氢-1,4-苯并二噁英-6-基)-4-氧代-6-丙基-4H-色烯-7-基乙酸酯可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成醌。
还原: 还原会导致形成二氢衍生物。
取代: 芳香环上可以发生亲电取代和亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤素、硝化剂和磺化剂等试剂可以在适当条件下使用。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可以产生醌,而还原可以产生二氢衍生物。
科学研究应用
3-(2,3-二氢-1,4-苯并二噁英-6-基)-4-氧代-6-丙基-4H-色烯-7-基乙酸酯在科学研究中有多种应用:
化学: 用作有机合成的构建块,以及配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 探索其潜在的治疗应用,特别是在治疗癌症和细菌感染等疾病方面。
工业: 用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
3-(2,3-二氢-1,4-苯并二噁英-6-基)-4-氧代-6-丙基-4H-色烯-7-基乙酸酯的作用机制涉及其与特定分子靶点和途径的相互作用。例如,它可能会抑制某些酶或与细胞受体相互作用,导致细胞过程发生改变。具体机制可能因具体的应用和靶点而异。
相似化合物的比较
类似化合物
- 3-(2,3-二氢-1,4-苯并二噁英-6-基)苯甲醛
- 2,3-二氢-1,4-苯并二噁英-6-基甲胺
- 6-异氰基-2,3-二氢-1,4-苯并二噁英
独特性
3-(2,3-二氢-1,4-苯并二噁英-6-基)-4-氧代-6-丙基-4H-色烯-7-基乙酸酯不同于类似化合物的独特之处在于其苯并二噁英和色烯结构的独特组合,这赋予其独特的化学和生物学特性。这使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C22H20O6 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] acetate |
InChI |
InChI=1S/C22H20O6/c1-3-4-15-9-16-20(11-19(15)28-13(2)23)27-12-17(22(16)24)14-5-6-18-21(10-14)26-8-7-25-18/h5-6,9-12H,3-4,7-8H2,1-2H3 |
InChI 键 |
SRSYXQPCSHXPDQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B11693315.png)
![N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693346.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11693350.png)
![6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11693357.png)
![2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)

![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B11693387.png)
![(3Z)-5-bromo-3-{(2Z)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11693388.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693391.png)
![N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693404.png)
